molecular formula C24H23N3O2S2 B12149827 N-benzyl-2-{[3-ethyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-benzyl-2-{[3-ethyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12149827
M. Wt: 449.6 g/mol
InChI Key: WIYPXEKBSSODBH-UHFFFAOYSA-N
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Description

N-benzyl-2-{[3-ethyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[2,3-d]pyrimidinone derivative characterized by a bicyclic heteroaromatic core fused with a thiophene ring. Key structural features include:

  • Core: Thieno[2,3-d]pyrimidin-4-one, providing a planar, electron-deficient scaffold conducive to intermolecular interactions.
  • Substituents: 3-Ethyl group: Enhances lipophilicity and steric bulk. N-benzyl acetamide side chain: Offers flexibility and hydrogen-bonding capacity.

Properties

Molecular Formula

C24H23N3O2S2

Molecular Weight

449.6 g/mol

IUPAC Name

N-benzyl-2-[3-ethyl-5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H23N3O2S2/c1-3-27-23(29)21-19(18-11-9-16(2)10-12-18)14-30-22(21)26-24(27)31-15-20(28)25-13-17-7-5-4-6-8-17/h4-12,14H,3,13,15H2,1-2H3,(H,25,28)

InChI Key

WIYPXEKBSSODBH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NCC3=CC=CC=C3)SC=C2C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[3-ethyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[2,3-d]pyrimidine core.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thieno[2,3-d]pyrimidine intermediate.

    Attachment of the Acetamide Moiety: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[3-ethyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl halides for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity :
    • The compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that thieno[3,2-d]pyrimidine derivatives exhibit significant antibacterial and antifungal activities, making them promising candidates for the development of new antimicrobial agents .
  • Anticancer Properties :
    • N-benzyl-2-{[3-ethyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has been investigated for its anticancer potential. Research indicates that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells . In vitro studies have demonstrated its efficacy against various cancer cell lines.
  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit specific enzymes linked to disease processes. For example, it has shown potential as an inhibitor of 5-lipoxygenase (5-LOX), which is involved in inflammatory responses . This suggests its utility in treating inflammatory diseases.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Formation of Thieno[3,2-d]pyrimidine Core : The initial step often includes the reaction of appropriate precursors to form the thieno[3,2-d]pyrimidine structure.
  • Introduction of Benzyl and Sulfanyl Groups : Subsequent reactions introduce the benzyl group and sulfanyl moiety through nucleophilic substitutions or coupling reactions.
  • Final Acetylation : The final step usually involves acetylation to yield the desired acetamide derivative .

Case Studies and Research Findings

  • In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound could be optimized further for enhanced activity against specific targets .
  • Therapeutic Potential in Inflammatory Diseases : Research indicates that compounds with similar structures can effectively modulate inflammatory pathways, making N-benzyl derivatives valuable in developing treatments for conditions like asthma and arthritis .

Mechanism of Action

The mechanism of action of N-benzyl-2-{[3-ethyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations
Compound Name Core Structure Key Substituents Molecular Weight Reference ID
N-benzyl-2-{[3-ethyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[2,3-d]pyrimidin-4-one 3-Ethyl, 5-(4-methylphenyl), N-benzyl acetamide ~495 (calculated) N/A
N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Hexahydrothieno[2,3-d]pyrimidin-4-one 3-(4-Methoxyphenyl), 2,3-dimethylphenyl, saturated bicyclic ring 505.7
(S)-2-(1-benzyl-5-(but-3-en-1-yl)-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(...)acetamide (11q) Benzo[e][1,4]diazepin-2-one Butenyl, pyrimido[4,5-d]pyrimidine, methylphenyl Not provided

Key Observations :

  • Core Diversity: Compound 11q replaces the thienopyrimidinone with a benzodiazepine-pyrimido[4,5-d]pyrimidine hybrid, suggesting divergent biological targets (e.g., CNS vs. kinase inhibition).
Substituent Effects on Physicochemical Properties
  • 3-Ethyl vs. 3-Amino Groups: describes 3-amino-thieno[2,3-d]pyrimidinones . The target compound’s 3-ethyl group reduces hydrogen-bonding capacity but increases lipophilicity (clogP ~3.5 estimated), favoring membrane permeability.
  • 5-Aryl Substitutions : The 4-methylphenyl group in the target compound enhances steric bulk compared to 4-methoxyphenyl in , which may reduce metabolic oxidation but limit solubility.

Data Tables

Table 1: Structural and Physicochemical Comparison
Property Target Compound Hexahydrothieno[2,3-d]pyrimidinone Compound 11q
Core Structure Thieno[2,3-d]pyrimidin-4-one Hexahydrothieno[2,3-d]pyrimidin-4-one Benzo[e][1,4]diazepin-2-one
Molecular Weight ~495 505.7 Not reported
Key Substituents 3-Ethyl, 4-methylphenyl 3-(4-Methoxyphenyl), 2,3-dimethylphenyl Butenyl, pyrimido-pyrimidine
clogP (Estimated) ~3.5 ~3.8 ~4.2

Biological Activity

N-benzyl-2-{[3-ethyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Synthesis

The compound's structure features a thieno[2,3-d]pyrimidine core, which is known for various biological activities. The synthesis typically involves the reaction of thieno[2,3-d]pyrimidine derivatives with benzyl and acetamide moieties under specific conditions to yield the target compound.

1. Antioxidant Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to this compound showed high radical scavenging activities against DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radicals. For instance, a related compound exhibited an IC50 value of 7.12 ± 2.32 µg/mL in DPPH assays, outperforming standard antioxidants like BHA (butylated hydroxyanisole) .

CompoundDPPH Scavenging ActivityIC50 (µg/mL)
Test CompoundHigh (93.75%)7.12 ± 2.32
BHAModerate (Control)-

2. Anti-inflammatory Properties

N-benzyl derivatives have been shown to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. The compound's structural features contribute to its efficacy as a LOX inhibitor, with studies reporting IC50 values in the range of 10 µM for related compounds . This suggests potential therapeutic applications in treating inflammatory diseases.

3. Antimicrobial Activity

The thieno[2,3-d]pyrimidine scaffold has been associated with antimicrobial properties. In vitro studies indicate that derivatives of this class exhibit activity against various bacterial strains. For example, one study reported significant inhibition zones against Staphylococcus aureus and Escherichia coli when tested with similar compounds .

Case Studies

Several case studies highlight the biological relevance of compounds related to this compound:

  • Antioxidant Efficacy : A study evaluated the antioxidant capacity of thieno[2,3-d]pyrimidine derivatives in models of oxidative stress in rat mesangial cells. Results indicated a reduction in oxidative damage markers when treated with these compounds .
  • Inflammation Models : In animal models of inflammation, administration of similar thieno[2,3-d]pyrimidines resulted in reduced edema and inflammatory cytokine levels, suggesting their potential as anti-inflammatory agents .

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